N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic molecule. It belongs to a class of compounds known for their versatility in biochemical and pharmaceutical research. Characterized by its multi-functional groups, this compound finds applications in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multiple steps. The process typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of ethylthio and pyrrolidin-1-yl groups. The reaction conditions often include catalysts like palladium, temperature control, and solvents such as dimethylformamide (DMF) for effective molecular transformations.
Industrial Production Methods
Industrial production scales up the synthesis using automated reactors and continuous flow systems, ensuring high yield and purity. Optimization of reaction parameters like concentration, temperature, and pressure is crucial in minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes various types of reactions:
Oxidation: Conversion of the ethylthio group to sulfoxides or sulfones.
Reduction: Possible reduction of the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitutions at the biphenyl or pyrimidine rings, often utilizing reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and organolithium reagents for nucleophilic substitutions. The reaction conditions vary depending on the desired transformation but often involve inert atmospheres and controlled temperatures.
Major Products
The major products formed from these reactions depend on the nature of the reactants and conditions. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule, enhancing its chemical versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
Biologically, N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development in treating diseases like cancer and inflammatory disorders.
Industry
In industrial applications, this compound can serve as a precursor to materials with specific properties, such as polymers with enhanced stability or electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves binding to specific molecular targets. The pyrimidine and biphenyl moieties enable interactions with enzymes or receptors, potentially modulating their activity. This interaction can influence signaling pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer actions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
N-(2-(6-(methylthio)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Uniqueness
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its specific ethylthio and pyrrolidin-1-yl substituents, which confer unique chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, biological activity, or synthetic accessibility, making it a compound of interest in various research domains.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6OS/c1-2-34-26-29-23(31-15-6-7-16-31)22-18-28-32(24(22)30-26)17-14-27-25(33)21-12-10-20(11-13-21)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-17H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOKTHYFZOEQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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